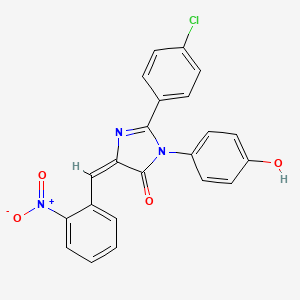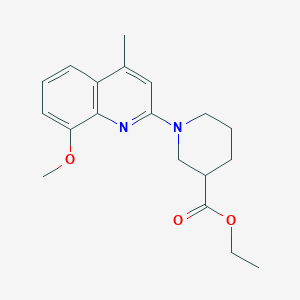
N-(3,5-dichlorophenyl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-4-propoxybenzamide, also known as DCPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-propoxybenzamide has been studied for its potential therapeutic applications in various areas such as pain management, inflammation, and cancer. In a study conducted by Sasaki et al. (2013), N-(3,5-dichlorophenyl)-4-propoxybenzamide was found to inhibit the activity of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in the perception of pain and inflammation. This suggests that N-(3,5-dichlorophenyl)-4-propoxybenzamide could be a potential candidate for the development of novel analgesics.
Another study by Li et al. (2015) demonstrated that N-(3,5-dichlorophenyl)-4-propoxybenzamide could inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. This suggests that N-(3,5-dichlorophenyl)-4-propoxybenzamide could be a potential candidate for the development of anticancer agents.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-propoxybenzamide is not fully understood. However, it has been suggested that N-(3,5-dichlorophenyl)-4-propoxybenzamide could exert its effects by interacting with various molecular targets such as TRPV1 channels, ion channels, and enzymes.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-propoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its analgesic and anticancer properties, N-(3,5-dichlorophenyl)-4-propoxybenzamide has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to affect the expression of various genes involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
N-(3,5-dichlorophenyl)-4-propoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. It also has a high degree of purity and stability, which makes it suitable for use in various assays.
However, N-(3,5-dichlorophenyl)-4-propoxybenzamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which makes it difficult to use in certain assays. It also has a relatively short half-life, which limits its use in in vivo experiments.
Future Directions
There are several future directions for research on N-(3,5-dichlorophenyl)-4-propoxybenzamide. One area of research could be the development of more potent and selective analogs of N-(3,5-dichlorophenyl)-4-propoxybenzamide with improved pharmacological properties. Another area of research could be the investigation of the molecular targets and signaling pathways involved in the effects of N-(3,5-dichlorophenyl)-4-propoxybenzamide. Additionally, more studies are needed to determine the safety and efficacy of N-(3,5-dichlorophenyl)-4-propoxybenzamide in animal models and human clinical trials.
Synthesis Methods
N-(3,5-dichlorophenyl)-4-propoxybenzamide can be synthesized by reacting 3,5-dichloroaniline with 4-propoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-7-21-15-5-3-11(4-6-15)16(20)19-14-9-12(17)8-13(18)10-14/h3-6,8-10H,2,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLNLBODXMDRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-propoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)
![N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)
![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)


![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881732.png)
![2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4881747.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)
![4-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4881757.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B4881768.png)
![methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4881772.png)

